Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate
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Overview
Description
Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate involves several steps. One common method includes the epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters . This process typically requires a strong base as a promoter and an electron-withdrawing N-protective group in the substrates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution at the amino group could produce various substituted amines .
Scientific Research Applications
Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluoro and methyl groups contribute to the compound’s stability and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are synthesized through similar epimerization-lactamization reactions.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: These compounds also feature a bicyclic core and undergo similar chemical transformations.
Uniqueness
Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups, along with the bicyclic structure, sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H25F2NO6S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl (2S,3S)-2-amino-3-[[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methylsulfonyloxy]-4,4-difluoro-3-methylbutanoate |
InChI |
InChI=1S/C16H25F2NO6S/c1-14(2)9-5-6-16(14,10(20)7-9)8-26(22,23)25-15(3,13(17)18)11(19)12(21)24-4/h9,11,13H,5-8,19H2,1-4H3/t9?,11-,15+,16+/m1/s1 |
InChI Key |
KFJSRFXOUWXTBB-OQMXJKOCSA-N |
Isomeric SMILES |
CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O[C@@](C)([C@@H](C(=O)OC)N)C(F)F)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC(C)(C(C(=O)OC)N)C(F)F)C |
Origin of Product |
United States |
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